N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of adamantane, phosphanyl, and sulfinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple stepsTypical reaction conditions involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The phosphanyl group can be reduced to form phosphine derivatives.
Substitution: The adamantane and phenyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include sulfonamide derivatives, phosphine derivatives, and various substituted adamantane and phenyl compounds .
Scientific Research Applications
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, facilitating catalytic reactions. The sulfinamide group can interact with biological targets, potentially modulating enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-hydroxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
Uniqueness
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
Properties
Molecular Formula |
C47H70NO2PS |
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Molecular Weight |
744.1 g/mol |
IUPAC Name |
N-[[2-[bis(1-adamantyl)phosphanyl]phenyl]-(3,5-ditert-butyl-4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C47H70NO2PS/c1-43(2,3)38-22-36(23-39(42(38)50-11)44(4,5)6)41(48(10)52(49)45(7,8)9)37-14-12-13-15-40(37)51(46-24-30-16-31(25-46)18-32(17-30)26-46)47-27-33-19-34(28-47)21-35(20-33)29-47/h12-15,22-23,30-35,41H,16-21,24-29H2,1-11H3 |
InChI Key |
PGEKAEMPVJHIPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
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